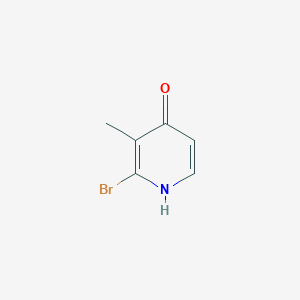
2-Bromo-3-methylpyridin-4-ol
Vue d'ensemble
Description
2-Bromo-3-methylpyridin-4-ol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Bromo-3-methylpyridin-4-ol (C₆H₆BrN₁O) is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a bromine atom at the second carbon, a methyl group at the third carbon, and a hydroxyl group at the fourth carbon of a pyridine ring. Its molecular weight is approximately 189.02 g/mol. The unique arrangement of functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological studies.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens. However, specific mechanisms of action are still under investigation.
- Enzyme Inhibition : There is evidence to suggest that this compound can inhibit certain enzymes, which may have implications for drug development targeting metabolic pathways.
- Receptor Binding : Interaction studies have indicated that this compound may bind to specific receptors or enzymes, leading to significant biological effects. Understanding these interactions is crucial for assessing its pharmacological potential and safety profile.
Case Studies and Experimental Data
- Antimicrobial Activity : A study highlighted the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent in treating infections.
- Enzyme Inhibition Studies : In vitro assays showed that this compound effectively inhibited specific enzymes involved in metabolic processes. For example, it was found to inhibit the activity of certain hydrolases with IC50 values indicating moderate potency .
- Binding Affinity : Molecular docking studies revealed that this compound has a favorable binding affinity for target proteins involved in various signaling pathways. This suggests that the compound could modulate biological responses through receptor interaction .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-2-methylpyridine | Bromine at position 3 | Lacks hydroxyl group; used in different syntheses |
| 5-Bromo-6-methylpicolinic acid | Bromine at position 5 | Exhibits different biological activities |
| 3-Bromo-6-fluoro-2-methylpyridine | Fluorine at position 6 | Enhanced reactivity due to fluorine presence |
| 5-Bromo-6-methylnicotinic acid | Bromine at position 5 | More potent in certain biological assays |
| 2-Acetylamino-5-bromo-6-methylpyridine | Acetylamino group at position 2 | Different functional properties due to acetylamino |
This table illustrates how different substitutions on the pyridine ring can lead to varied biological activities and applications.
Propriétés
IUPAC Name |
2-bromo-3-methyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(9)2-3-8-6(4)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLGOXJFPYCJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















